molecular formula C32H27BrN4O4 B11116350 3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate

3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate

Cat. No.: B11116350
M. Wt: 611.5 g/mol
InChI Key: VEAFWPDGXRWLHJ-LVBJXMSMSA-N
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Description

3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazone linkage, the introduction of the dimethylamino group, and the final coupling with 2-bromobenzoate. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The bromine atom in the 2-bromobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate lies in its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C32H27BrN4O4

Molecular Weight

611.5 g/mol

IUPAC Name

[3-[(E)-[[(E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C32H27BrN4O4/c1-37(2)25-17-15-22(16-18-25)20-29(35-30(38)24-10-4-3-5-11-24)31(39)36-34-21-23-9-8-12-26(19-23)41-32(40)27-13-6-7-14-28(27)33/h3-21H,1-2H3,(H,35,38)(H,36,39)/b29-20+,34-21+

InChI Key

VEAFWPDGXRWLHJ-LVBJXMSMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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